molecular formula C17H16O5 B14084828 Thunberginol H CAS No. 64847-01-4

Thunberginol H

Cat. No.: B14084828
CAS No.: 64847-01-4
M. Wt: 300.30 g/mol
InChI Key: WKNXOKHAEDTQCX-UHFFFAOYSA-N
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Description

Thunberginol H is a naturally occurring dihydroisocoumarin compound derived from the leaves of Hydrangea macrophylla var. thunbergii. It has garnered significant interest due to its various biological activities, including anti-allergic and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thunberginol H can be synthesized through the thermal cyclization of ketoamides. The process involves the lithiation of N,N-dimethylbenzamide using lithium diisopropylamide (LDA) or other lithiating agents, followed by cyclization . The resulting isocoumarin derivatives are then deprotected to yield this compound.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the extraction of the compound from the leaves of Hydrangea macrophylla var. thunbergii, followed by purification processes such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Thunberginol H undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its isomerization reactions at the 3-position of the dihydroisocoumarin skeleton .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various isocoumarin derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Thunberginol H exerts its effects primarily through the inhibition of degranulation in mast cells and basophils. It inhibits the release of histamine and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) by blocking the increase in intracellular calcium levels . This action helps in reducing allergic and inflammatory responses.

Comparison with Similar Compounds

  • Thunberginol A
  • Thunberginol B
  • Thunberginol F
  • Phyllodulcin
  • Hydrangenol

Comparison: Thunberginol H is unique due to its specific inhibitory effects on degranulation and cytokine release. While other thunberginols and related compounds also exhibit anti-allergic properties, this compound has shown more potent activity in certain assays . Additionally, its structural features, such as the 3,4-double bond and lactone ring, contribute to its enhanced biological activity .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-hydroxy-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-13-7-6-10(8-15(13)21-2)14-9-11-4-3-5-12(18)16(11)17(19)22-14/h3-8,14,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNXOKHAEDTQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64847-01-4
Record name 64847-01-4
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